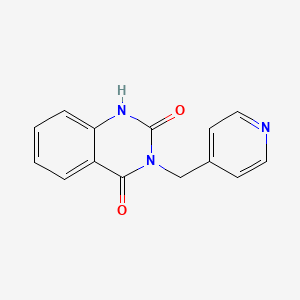

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione

Overview

Description

3-(4-pyridinylmethyl)-2,4(1H,3H)-quinazolinedione belongs to the quinazolinone class of compounds, which have been extensively studied for their diverse biological activities and chemical properties. This compound, characterized by the presence of a 4-pyridinylmethyl group, has been the subject of various synthetic and analytical studies to understand its structure, synthesis pathways, and chemical behavior.

Synthesis Analysis

The synthesis of this compound and related quinazolinone derivatives often involves multi-step chemical processes, including condensation, cyclization, and functionalization reactions. Techniques such as Sonogashira cross-coupling, dechloroamination, and cyclodehydration have been utilized for the synthesis of these compounds. These methods provide access to a variety of quinazolinone derivatives with potential for further chemical modifications and biological testing (Dilebo et al., 2021).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including this compound, is characterized by X-ray crystallography and spectroscopic methods such as NMR, FT-IR, and mass spectrometry. These analyses reveal details about the crystal system, space group, and molecular interactions within the compound, which are crucial for understanding its chemical reactivity and potential applications (Dilebo et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, including amination, alkylation, and cyclization, leading to the synthesis of complex molecules with diverse functionalities. Their chemical properties are influenced by the nature of substituents on the quinazoline nucleus, which can be tailored to enhance their biological activities or physicochemical characteristics (Baykova et al., 2023).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are essential for their application in medicinal chemistry and materials science. These properties are determined through various analytical techniques, and they play a significant role in the compound's chemical stability, formulation, and application potential.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with biological molecules, are key to its potential use in chemical and pharmaceutical research. Studies on these compounds have explored their potential as anticancer, antimicrobial, and antiviral agents, highlighting the importance of their chemical properties in medicinal chemistry (Dilebo et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been reported to target thefibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, which can lead to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .

properties

IUPAC Name |

3-(pyridin-4-ylmethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13-11-3-1-2-4-12(11)16-14(19)17(13)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUECBLFZRORSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4681890.png)

![ethyl 2-[({[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4681922.png)

![3-(4-chlorophenyl)-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4681928.png)

![N-[2-(benzyloxy)phenyl]isonicotinamide](/img/structure/B4681931.png)

![1-[4-(4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4681935.png)

![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B4681936.png)

![2,2,3,3-tetrafluoropropyl 5-[(2,6-dimethoxy-4-pyrimidinyl)amino]-5-oxopentanoate](/img/structure/B4681941.png)

![2-[(4-methylphenyl)sulfonyl]-1-[4-(4-nitrophenoxy)phenyl]ethanone](/img/structure/B4681956.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2,2-diphenylacetamide](/img/structure/B4681966.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B4681977.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(4-isopropylphenyl)hydrazinecarbothioamide](/img/structure/B4681985.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4681992.png)